1-(4-Chloropyrimidin-2-yl)-4-piperidinol
Overview
Description
“1-(4-Chloropyrimidin-2-yl)-4-piperidinol” is a chemical compound with the CAS Number: 1434127-55-5. It has a molecular weight of 213.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O/c10-7-4-5-11-9(12-7)13-6-2-1-3-8(13)14/h4-5,8,14H,1-3,6H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Anti-angiogenic and DNA Cleavage Activities
A study conducted by Kambappa et al. (2017) explored the synthesis of novel piperidine derivatives, including those related to 1-(4-Chloropyrimidin-2-yl)-4-piperidinol. These compounds demonstrated significant anti-angiogenic activity, inhibiting the formation of blood vessels in vivo, as well as notable DNA cleavage activities. Such properties suggest their potential as anticancer agents due to their dual action of both inhibiting angiogenesis and inducing cytotoxic effects (Kambappa et al., 2017).
Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) synthesized piperidine-containing pyrimidine imines and thiazolidinones, closely related to this compound. These compounds were evaluated for their antibacterial activities, indicating the relevance of such compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition Properties
In a study by Kaya et al. (2016), piperidine derivatives, related to this compound, were investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to evaluate the inhibition efficiencies, highlighting the potential application of these compounds in materials science, particularly in corrosion protection (Kaya et al., 2016).
Anticonvulsant Properties
Georges et al. (1989) studied the structural and electronic properties of anticonvulsant drugs, including compounds analogous to this compound. The research provided insights into the crystal structures and molecular interactions of these compounds, contributing to the understanding of their anticonvulsant activities (Georges et al., 1989).
Sigma-1 Receptor Antagonists for Neuropathic Pain
Lan et al. (2014) synthesized a series of pyrimidines, including structures similar to this compound, as potent sigma-1 receptor antagonists. These compounds showed significant potential in the pharmacological treatment of neuropathic pain, demonstrating the compound's relevance in the field of neuropharmacology (Lan et al., 2014).
Safety and Hazards
Future Directions
The design of biologically active compounds based on similar structures has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
Properties
IUPAC Name |
1-(4-chloropyrimidin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-4-11-9(12-8)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNBFBGRRTLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671572 | |
Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-08-7 | |
Record name | 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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